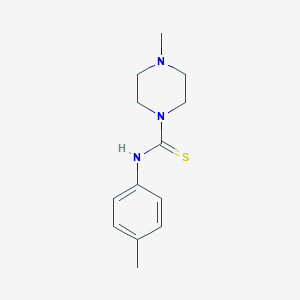
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide acts as a competitive inhibitor of SERT, preventing the reuptake of serotonin into presynaptic neurons. This results in an increase in extracellular serotonin levels, which can activate postsynaptic serotonin receptors and modulate various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological and behavioral processes, including mood, anxiety, cognition, and reward. It has been suggested that this compound may have potential therapeutic applications in the treatment of depression, anxiety, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide has several advantages as a research tool, including its selectivity for SERT, its ability to increase extracellular serotonin levels, and its ease of synthesis. However, this compound also has some limitations, such as its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are several future directions for research involving 4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide. One area of interest is the development of more selective and potent SERT inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of the serotonergic system in various physiological and pathological processes, such as pain, inflammation, and neurodegenerative diseases. Additionally, the potential therapeutic applications of this compound in the treatment of depression, anxiety, and addiction should be further explored.
Métodos De Síntesis
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide can be synthesized through a simple reaction between 4-methylphenylpiperazine and carbon disulfide in the presence of sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide has been widely used in scientific research as a tool to study the serotonergic system. It has been shown to selectively bind to the serotonin transporter (SERT) and inhibit the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This property has made this compound a valuable tool for studying various physiological and pathological processes involving the serotonergic system, such as depression, anxiety, and addiction.
Propiedades
Fórmula molecular |
C13H19N3S |
|---|---|
Peso molecular |
249.38 g/mol |
Nombre IUPAC |
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C13H19N3S/c1-11-3-5-12(6-4-11)14-13(17)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) |
Clave InChI |
WIRFEKZEGIUIQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
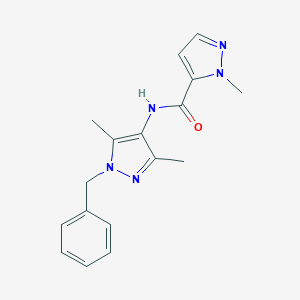
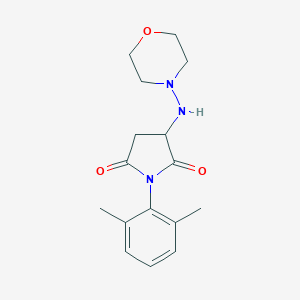
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
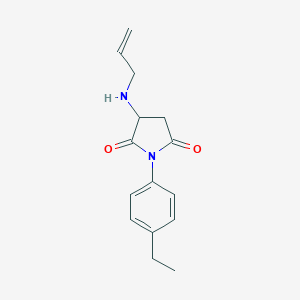
![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)
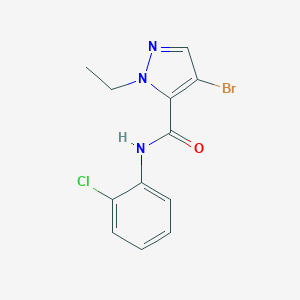
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
